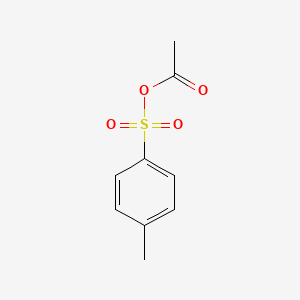

(4-Methylphenyl)sulfonyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)sulfonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAJUPONZOXFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303414 | |

| Record name | (4-methylphenyl)sulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26908-82-7 | |

| Record name | NSC158268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methylphenyl)sulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Sulfonyl Esters Within Organic Chemistry

Sulfonyl esters, or sulfonates, are a class of organic compounds characterized by the functional group R-SO₂-OR', where a sulfonyl group is bonded to both an alkyl or aryl group (R) and an alkoxy group (OR'). wikipedia.org These compounds are formally esters of sulfonic acids (R-SO₃H). wikipedia.orgperiodicchemistry.com

In synthetic organic chemistry, the primary significance of sulfonyl esters lies in their function as excellent leaving groups. periodicchemistry.comeurjchem.com A leaving group is an atom or group of atoms that detaches from a substrate during a chemical reaction. The efficacy of a leaving group is inversely related to its basicity; weak bases are good leaving groups. The sulfonate anion (RSO₃⁻) formed upon cleavage is a very weak base because its negative charge is effectively delocalized through resonance across the three oxygen atoms, making it highly stable. periodicchemistry.com This stability makes the parent sulfonyl ester highly reactive in nucleophilic substitution and elimination reactions. periodicchemistry.comeurjchem.com

Commonly employed sulfonate esters in the laboratory include methanesulfonates (mesylates), trifluoromethanesulfonates (triflates), and p-toluenesulfonates (tosylates). periodicchemistry.com The conversion of an alcohol, which possesses a poor leaving group (the hydroxide (B78521) ion, OH⁻), into a sulfonyl ester is a routine strategy to "activate" the alcohol for subsequent reactions. youtube.commasterorganicchemistry.com This transformation allows for facile displacement by a wide range of nucleophiles, mirroring the reactivity of alkyl halides. periodicchemistry.com

Overview of the 4 Methylphenylsulfonyl Tosyl Moiety in Chemical Synthesis

The 4-methylphenylsulfonyl group, commonly known as the tosyl group (abbreviated as Ts or Tos), is a univalent functional group with the formula CH₃C₆H₄SO₂–. wikipedia.org It is one of the most frequently used sulfonyl groups in organic synthesis. wikipedia.org The tosyl group is typically introduced by reacting a substrate, most often an alcohol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). youtube.commasterorganicchemistry.com

The popularity of the tosyl group stems from several key features:

Excellent Leaving Group Ability : As a type of sulfonate, the tosylate group (–OTs) is an exceptional leaving group for the reasons described previously. This allows alcohols to be readily converted into substrates for nucleophilic substitution (Sₙ2) reactions. wikipedia.orgnih.gov A significant advantage of this method is that the formation of the tosylate from an alcohol proceeds with retention of stereochemistry at the carbon atom, as the C-O bond of the alcohol is not broken during this step. youtube.commasterorganicchemistry.com

Protecting Group : The tosyl group is also widely used as a protecting group for amines. wikipedia.org It can be attached to a primary or secondary amine to form a stable sulfonamide, which is generally unreactive to many reagents. This allows chemists to perform reactions on other parts of the molecule without affecting the amine functionality. The tosyl group can later be removed under specific conditions.

Crystallinity : Tosyl derivatives are often crystalline solids with sharp melting points. This property facilitates their purification through recrystallization and characterization.

Significance of Acetate Esters in Chemical Reactivity

Established Synthetic Pathways for this compound

This compound, also known as acetic p-toluenesulfonic anhydride, is a mixed anhydride derived from acetic acid and p-toluenesulfonic acid. chemicalbook.comnih.gov Its synthesis is well-documented, with a primary route involving the reaction of a sulfonic acid with an acyl halide.

A common and direct method for preparing this compound involves the reaction of p-toluenesulfonic acid monohydrate with acetyl chloride. prepchem.com The reaction proceeds with the vigorous evolution of hydrogen chloride (HCl) gas. prepchem.com

The process begins by charging acetyl chloride to a reaction vessel containing p-toluenesulfonic acid monohydrate. prepchem.com The mixture is then heated to a mild reflux, typically around 55°C, for a short duration. prepchem.com Following the reflux period, the reaction is cooled, and excess acetyl chloride is removed under vacuum. prepchem.com This distillation is often performed at a gradually increasing temperature up to 60°C. prepchem.com The final product, a white solid, crystallizes after removing the last traces of volatile impurities under a higher vacuum. prepchem.com The solid product is noted to be sensitive to moisture and can undergo thermal decomposition. chemicalbook.com

Reaction Summary:

| Reactants | Reagents/Conditions | Product |

|---|

Synthesis of Related (4-Methylphenyl)sulfonyl Derivatives

The (4-methylphenyl)sulfonyl group, often called a tosyl group, is a key functional group in a variety of organic molecules. The synthesis of related sulfonyl carboxylic acids, esters, and amides often involves p-toluenesulfonyl chloride or derivatives of p-toluenesulfonic acid.

The synthesis of sulfonyl carboxylic acids and their corresponding esters serves as a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. nih.govgoogle.com

Methyl ((4-methylphenyl)sulfonyl)acetate: This ester can be synthesized through standard esterification procedures. One method involves the reaction of 4-(methanesulfonyl)phenyl acetic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. chemicalbook.com The mixture is heated under reflux for an extended period, typically around 16 hours. chemicalbook.com After cooling, the solvent is evaporated, and the residue is worked up using an aqueous sodium bicarbonate solution and an organic solvent like ethyl acetate to isolate the final ester product. chemicalbook.com

[(4-Methylphenyl)sulfonyl]acetic Acid: Multiple pathways exist for the synthesis of [(4-Methylphenyl)sulfonyl]acetic acid. One method starts with 1-(4-methanesulfonyl-phenyl)-ethanone, which is refluxed with morpholine (B109124) and elemental sulfur. nih.gov The resulting intermediate is then hydrolyzed with a sodium hydroxide (B78521) solution. nih.gov Subsequent acidification of the filtered reaction mixture yields the desired product as a white solid. nih.gov Another approach involves the oxidation of 4-methylthiophenylacetonitrile using hydrogen peroxide in acetic acid, catalyzed by sodium tungstate, to produce 4-(methylsulfonyl)phenyl acetonitrile (B52724), which can be further hydrolyzed to the carboxylic acid. derpharmachemica.com

Synthesis Summary for Related Acids and Esters:

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 4-(Methanesulfonyl)phenyl acetic acid | Methanol, conc. H₂SO₄, Reflux | Methyl ((4-methylphenyl)sulfonyl)acetate chemicalbook.com |

| 1-(4-Methanesulfonyl-phenyl)-ethanone | 1. Morpholine, Sulfur, Reflux 2. NaOH solution, Reflux 3. HCl | [(4-Methylphenyl)sulfonyl]acetic Acid nih.gov |

Sulfonamides are a significant class of compounds, and their synthesis is a fundamental transformation in organic chemistry. The reaction between a sulfonyl chloride and an amine is the most classic and widely used method.

The most typical method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. cbijournal.com The base, often an organic amine like pyridine (B92270) or triethylamine, serves to neutralize the HCl generated during the reaction. cbijournal.comnih.gov

For instance, the reaction of p-toluenesulfonyl chloride with an amine like benzylamine (B48309) can be carried out in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at 0°C. nih.gov Triethylamine is commonly used as the base. nih.gov The reaction of aryl primary amines with aryl sulfonyl chlorides can achieve high yields when conducted in the presence of pyridine at temperatures ranging from 0 to 25°C. cbijournal.com

General Sulfonamide Synthesis:

| Sulfonyl Chloride | Amine | Base/Solvent | Product Class |

|---|

Modern synthetic strategies have led to the development of one-pot procedures that combine sulfonylation and amidation steps, enhancing efficiency. One such strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then reacted in situ with an amine to form the sulfonamide. princeton.edu This process can be catalyzed by copper, which facilitates the conversion of the carboxylic acid to the sulfonyl chloride intermediate before the final amination step. princeton.edu

Another sequential approach involves the in situ reduction of sulfonyl chlorides. For example, p-toluenesulfonyl chloride can be treated with triphenylphosphine (B44618) in the presence of an amine and a base like triethylamine. nih.gov This procedure can lead to the formation of sulfinamides, which are structurally related to sulfonamides. nih.gov The order of addition of reagents is critical to favor the formation of the desired product over the corresponding sulfonamide. nih.gov Furthermore, N-sulfonylation of amides themselves can be achieved using p-toluenesulfonyl chloride in the presence of atomized sodium under ultrasonic conditions, representing another form of sequential reaction to build more complex sulfonamide structures. researchgate.net

Sequential Synthesis Approaches:

| Strategy | Description | Key Reagents |

|---|---|---|

| Decarboxylative Halosulfonylation | One-pot conversion of an aromatic carboxylic acid first to a sulfonyl chloride, followed by amination. | Aromatic carboxylic acid, Amine, Copper catalyst princeton.edu |

| In-situ Reduction/Amination | Reduction of a sulfonyl chloride followed by reaction with an amine. | Sulfonyl chloride, Amine, Triphenylphosphine, Triethylamine nih.gov |

Formation of (4-Methylphenyl)sulfonyl Amides and Sulfonamide Derivatives

Oxyma-Mediated Sulfonamide Bond Formation

A mild and efficient method for creating sulfonamides involves the use of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as an activating agent for sulfonic acids. bgu.ac.il This approach is noted for its compatibility with acid-sensitive protecting groups, such as trityl (Trt) and tert-butyl (tBu), making it suitable for solid-phase peptide synthesis (SPPS). bgu.ac.il The activation of sulfonic acids into their corresponding O-sulfonate esters facilitates the formation of sulfonamides under milder conditions, which is particularly advantageous for less nucleophilic anilines. bgu.ac.il This method is considered a greener alternative to many existing protocols. bgu.ac.il

Alkanoylation Reactions for Sulfonamoyl Carboxylic Acids

The conversion of carboxylic acids into more reactive derivatives is a fundamental strategy in organic synthesis. For instance, carboxylic acids can be converted into acid chlorides by reacting them with thionyl chloride (SOCl₂). openstax.orglibretexts.org This process involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is transformed into an acyl chlorosulfite, a much better leaving group. openstax.orglibretexts.org The subsequent reaction with a nucleophilic chloride ion yields the acid chloride. openstax.orglibretexts.org

Another method for activating carboxylic acids is the use of dicyclohexylcarbodiimide (B1669883) (DCC). DCC facilitates the formation of an amide bond by first deprotonating the carboxylic acid to form a more nucleophilic carboxylate. libretexts.orglibretexts.org This carboxylate then adds to the C=N bond of DCC, which is subsequently attacked by an amine nucleophile to form the amide and dicyclohexylurea as a byproduct. libretexts.orglibretexts.org

Oxidative Synthesis of (4-Methylphenyl)sulfonyl-Substituted Heterocycles (e.g., Tetrazoles)

The synthesis of heterocycles bearing a (4-Methylphenyl)sulfonyl group can be achieved through oxidative methods. For example, 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole can be synthesized by the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole using hydrogen peroxide in acetic acid. researchgate.net The reaction can proceed to yield either the sulfinyl or the sulfonyl derivative depending on the reaction conditions. researchgate.net Microwave activation has been explored as a means to accelerate this type of oxidation. researchgate.net

Another approach involves a three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by copper(II) chloride under aerobic conditions at room temperature, to produce 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.gov

Asymmetric and Stereoselective Synthetic Approaches Incorporating Tosyl Moieties

The tosyl group plays a significant role in asymmetric and stereoselective synthesis, often used to control the stereochemical outcome of reactions.

In one example, Lewis acid-mediated allylations of chiral β-alkoxy N-tosyl imines result in the formation of anti-3-alkoxy homoallylic N-tosyl amines with high diastereoselectivity. researchgate.net The stereoselectivity is rationalized through the formation of a six-membered ring chelate. researchgate.net

Dynamic kinetic asymmetric transformation (DyKAT) is another powerful strategy for synthesizing enantioenriched products from racemic starting materials. acs.org For instance, the ring-opening of racemic 2-aryl-N-sulfonylaziridines with nucleophiles, catalyzed by a chiral copper(I) complex, can provide access to enantioenriched benzodiazepines. acs.org The success of this approach relies on the selective reaction of one enantiomer of the aziridine (B145994) with the nucleophile. acs.org

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of a particular compound, screening different amounts of a molecular iodine catalyst revealed that 20 mol% provided the best result. researchgate.net The choice of solvent also significantly impacted the reaction, with ethanol (B145695) being identified as the optimal solvent among several tested. researchgate.net Further investigation of different catalysts showed that molecular iodine was superior to others like piperidine, acetic acid, or zinc chloride for this specific transformation. researchgate.net The absence of a catalyst resulted in no product formation, highlighting its essential role. researchgate.net

In another study, the synthesis of amides from aryl esters and aryl amines was optimized under solvent-free conditions. researchgate.net The effect of temperature and the choice of base were systematically investigated. It was found that increasing the temperature significantly improved the yield, and using sodium hydride (NaH) as the base at 130°C resulted in a nearly quantitative yield of the target amide. researchgate.net

Microwave-assisted esterification of acetic acid with methanol has also been optimized. uctm.edu A statistical design of experiments (Box-Behnken design) was used to study the influence of microwave power, catalyst concentration, reactant ratio, and reaction time on the conversion to methyl acetate. uctm.edu The optimized conditions were found to be a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a sulfuric acid catalyst concentration of 4.08%, and a reaction time of 24.45 minutes, leading to a predicted conversion of 98.76%. uctm.edu

Below is a data table summarizing the optimization of reaction conditions for a generic reaction.

| Entry | Catalyst | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Iodine | 15 | Ethanol | Reflux | 5 | 72 |

| 2 | Iodine | 20 | Ethanol | Reflux | 4 | 85 |

| 3 | Iodine | 25 | Ethanol | Reflux | 4 | 83 |

| 4 | Iodine | 20 | Methanol | Reflux | 6 | 65 |

| 5 | Iodine | 20 | Acetonitrile | Reflux | 6 | 60 |

| 6 | Piperidine | 20 | Ethanol | Reflux | 8 | 45 |

| 7 | Acetic Acid | 20 | Ethanol | Reflux | 8 | 50 |

| 8 | None | 0 | Ethanol | Reflux | 24 | 0 |

This table is based on the findings in a study on reaction optimization. researchgate.net

Mechanistic Investigations of the (4-Methylphenyl)sulfonyl Group as a Leaving Group

The (4-methylphenyl)sulfonyl group, commonly known as the tosyl group, is an excellent leaving group in nucleophilic substitution reactions. Its effectiveness stems from the fact that the resulting tosylate anion is a very weak base, stabilized by resonance. quimicaorganica.orgyoutube.com This stability makes the departure of the tosylate group from a molecule energetically favorable.

The (4-methylphenyl)sulfonyl group can depart through both SN1 and SN2 mechanisms. In an SN1 reaction, the leaving group departs in the first, rate-determining step to form a carbocation intermediate. This pathway is favored for tertiary substrates and in the presence of polar protic solvents that can stabilize the carbocation. chemistrysteps.comlibretexts.org

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step. This pathway is typical for primary and secondary substrates and is favored by strong nucleophiles and polar aprotic solvents. chemistrysteps.comucalgary.ca The use of sulfonate esters like tosylates is often preferred over using strong acids to promote substitution reactions because it allows for better control of stereochemistry and avoids the harsh, acidic conditions that can lead to unwanted side reactions like carbocation rearrangements. chemistrysteps.com

A hallmark of the SN2 reaction is the inversion of configuration at the carbon center where the substitution occurs. This phenomenon, known as Walden inversion, results from the "backside attack" of the nucleophile. masterorganicchemistry.com The nucleophile approaches the substrate from the side opposite to the leaving group. As the new bond forms and the bond to the leaving group breaks, the other three groups attached to the carbon atom "flip over," much like an umbrella inverting in a strong wind. masterorganicchemistry.com When a chiral starting material is used, this leads to the formation of a product with the opposite stereochemistry. masterorganicchemistry.com

Tosylates are generally more reactive than alkyl halides in nucleophilic substitution reactions. quimicaorganica.org The tosylate ion is a better leaving group than halide ions because it is a weaker base. quimicaorganica.org The negative charge on the tosylate anion is delocalized over three oxygen atoms through resonance, making it very stable. youtube.com This superior leaving group ability leads to faster reaction rates for tosylates compared to the corresponding alkyl bromides or chlorides under similar conditions. quimicaorganica.org The relative reactivity of leaving groups has been estimated to follow the order: sulfonates (~10¹⁰–10¹²) > halides (~10⁴–10⁶) > substituted benzoates (1). nih.gov

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Oxidative and Reductive Transformations of Sulfonyl Groups

The sulfonyl group in compounds like this compound is generally in a high oxidation state. However, the sulfur atom can be subject to further transformations.

Oxidation: While the sulfur in a sulfone is already in a +6 oxidation state, the term "oxidation" in the context of sulfonyl-containing compounds often refers to reactions on other parts of the molecule or the synthesis of sulfones from lower oxidation state sulfur compounds like sulfides and sulfoxides. acsgcipr.orgwikipedia.org The oxidation of sulfides to sulfones is a common synthetic route. organic-chemistry.org

Reduction: The sulfonyl group can be removed through reductive desulfonylation. wikipedia.org These reactions typically involve reducing agents like lithium aluminum hydride or aluminum amalgam. wikipedia.orgresearchgate.net For example, γ-sulfone sulfonyl chlorides can be reduced to the corresponding ethyl sulfones with lithium aluminum hydride, where the chlorosulfonyl group acts as the leaving group in an SN2-type reaction. researchgate.netcdnsciencepub.com The choice of reducing agent can be critical for chemoselectivity. For instance, aluminum amalgam can selectively reduce α-sulfonylated carbonyl groups without affecting other functional groups like esters or alcohols. wikipedia.org Catalytic reduction of sulfonyl chlorides to thiols can also be achieved using a palladium catalyst under hydrogen pressure. taylorfrancis.com

Hydrolysis and Transesterification Reactions of the Acetate Moiety

The acetate portion of this compound can undergo hydrolysis and transesterification reactions, which are characteristic of esters.

Hydrolysis: Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with a dilute acid like hydrochloric or sulfuric acid in an excess of water. The mechanism is the reverse of Fischer esterification. wikipedia.orgchemguide.co.ukyoutube.com

Base-catalyzed hydrolysis (saponification) is an irreversible reaction where the ester is treated with a strong base like sodium hydroxide. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, forming a carboxylate salt and an alcohol. masterorganicchemistry.comucalgary.ca

Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol. wikipedia.org The reaction is typically catalyzed by an acid or a base. wikipedia.org For example, ethyl acetate can be transesterified with glycerol (B35011) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid (TsOH) to produce acetins. researchgate.netscielo.br The reaction equilibrium can be driven towards the products by removing the alcohol formed as a byproduct. wikipedia.orgbiofueljournal.com Isopropenyl acetate can also be used as a transesterification agent for glycerol in the presence of an acid catalyst. rsc.org

Interactive Data Table: Reactivity of this compound and Analogues

| Reaction Type | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Key Findings |

| Nucleophilic Substitution (SN2) | Secondary Alcohol | 1. TsCl, pyridine 2. Nucleophile | Substituted product with inverted stereochemistry | Tosylation converts a poor leaving group (-OH) into an excellent one (-OTs), allowing for SN2 displacement with inversion of configuration. chemistrysteps.comucalgary.camasterorganicchemistry.com |

| Nucleophilic Substitution (SN1) | Tertiary Alcohol | 1. TsCl, pyridine 2. Weak Nucleophile/Polar Protic Solvent | Racemic mixture of substitution products | Favored for tertiary substrates where a stable carbocation can form. chemistrysteps.comlibretexts.org |

| Reductive Desulfonylation | Alkyl Sulfone | LiAlH₄ or Al/Hg | Alkane | The sulfonyl group is removed and replaced with hydrogen. wikipedia.orgresearchgate.net |

| Hydrolysis (Base-catalyzed) | Ester | NaOH, H₂O | Carboxylate salt, Alcohol | An irreversible reaction that proceeds to completion. chemguide.co.ukmasterorganicchemistry.com |

| Hydrolysis (Acid-catalyzed) | Ester | H₃O⁺, H₂O | Carboxylic acid, Alcohol | A reversible reaction, the reverse of Fischer esterification. wikipedia.orgchemguide.co.uk |

| Transesterification | Ethyl Acetate, Glycerol | H₂SO₄ or TsOH | Acetins, Ethanol | An equilibrium process that can be driven forward by removing the ethanol byproduct. researchgate.netscielo.brbiofueljournal.com |

Cyclization Reactions Involving Sulfonyl Functionalities (e.g., Dimroth Cyclization)

Cyclization reactions involving sulfonyl functionalities are a cornerstone of modern synthetic chemistry, enabling the construction of diverse heterocyclic scaffolds. One notable example is the Dimroth cyclization, a reaction that typically involves the rearrangement of 1-substituted-1,2,3-triazoles. While the classical Dimroth reaction involves organic azides and compounds with active methylene (B1212753) groups, its principles have been extended to include sulfonyl-containing molecules, leading to the formation of N-sulfonylated triazoles. mdpi.combohrium.com

A significant advancement in this area is the three-component reaction of aromatic ketones, sodium sulfinates, and azides, catalyzed by copper. This method provides a direct route to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. mdpi.comresearchgate.netnih.gov The reaction proceeds through a sequential process involving an aerobic copper(II) chloride-catalyzed oxidative sulfonylation followed by a Dimroth azide-enolate cycloaddition. mdpi.comresearchgate.netnih.gov The proposed mechanism for the cycloaddition part involves either a stepwise concerted [3+2] cycloaddition or a stepwise addition of the enolate to the azide (B81097). mdpi.com

The efficiency of the Dimroth-type cyclization can be influenced by the nature of the reactants. For instance, reactions involving benzyl (B1604629) azide have shown reduced yields of the corresponding 1,2,3-triazole. mdpi.com The reaction is defined as "the condensation of organic azides with active methylene compounds in the presence of an equimolar amount of organic or inorganic base leading to highly substituted 1,2,3-triazoles in a regioselective manner". mdpi.com

Intramolecular cyclizations involving the tosylate group are also prevalent. For example, O-tosyloxy β-aminopropioamidoximes undergo an N-N(+) bond-forming intramolecular cyclization. mdpi.com This reaction involves the nucleophilic attack of the amine nitrogen on the imine nitrogen of the amidoxime (B1450833) group, followed by the elimination of the tosylate leaving group. mdpi.com Similarly, the tosylation-cyclization of diastereomeric phytosphingosines to form jaspines highlights the importance of stereochemistry in these intramolecular processes. researchgate.net Theoretical studies have shown that the stereochemistry of the starting material influences weak interactions in both the reactants and transition states, affecting the energy barriers and the propensity for cyclization. researchgate.net

Furthermore, N-tosylimines derived from enolizable aldehydes can undergo intramolecular cationic cyclizations promoted by Lewis acids like boron trifluoride etherate to produce homoallylic amines. psu.edu The ring-opening of racemic 2-aryl-N-tosylaziridines followed by an intramolecular C-N cyclization using a silver salt and a base affords 1,4-benzodiazepine (B1214927) derivatives in high yields and enantioselectivity. acs.orgacs.org

Below is a data table summarizing some examples of cyclization reactions involving sulfonyl functionalities.

| Starting Material(s) | Reagents/Catalyst | Product | Reaction Type | Ref |

| Aromatic ketones, Sodium sulfinates, Azides | CuCl₂/TMEDA, DBU, DMSO, Air | 4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles | Three-component tandem reaction (Oxidative sulfonylation and Dimroth cyclization) | mdpi.comresearchgate.net |

| O-Tosyloxy β-aminopropioamidoximes | Diisopropylethylamine, CHCl₃ | 2-Aminospiropyrazolilammonium tosylates | N-N(+) bond-forming intramolecular cyclization | mdpi.com |

| Diastereomeric phytosphingosines | TsCl, Et₃N, DMAP | Jaspines | Tosylation-intramolecular cyclization | researchgate.net |

| Olefinic enolizable aldehydes, N-sulfinyl-p-toluenesulfonamide | BF₃·OEt₂ | Homoallylic amines | Intramolecular electrophilic cyclization of N-tosylimines | psu.edu |

| Racemic 2-aryl-N-tosylaziridines, 2-(Phenylethynyl)aniline | Cu(I)-(S)-BINAP, then AgNO₃/DBU | 1,4-Benzodiazepine derivatives | Ring-opening followed by intramolecular C-N cyclization | acs.orgacs.org |

Stereospecificity in Reactions Involving Chiral Centers Adjacency to Tosylate

The stereochemical outcome of reactions occurring at a chiral center adjacent to a tosylate group is a critical aspect of asymmetric synthesis. The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions. masterorganicchemistry.com The stereospecificity of these reactions, meaning the stereochemical outcome is dependent on the stereochemistry of the reactant, is largely governed by the reaction mechanism, particularly whether it proceeds via an Sₙ2 or Sₙ1 pathway, and the potential for neighboring group participation. wikipedia.orgwvu.edu

Sₙ2 Reactions and Inversion of Stereochemistry:

In a typical Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the tosylate group from the backside, leading to an inversion of the stereochemical configuration at that center. masterorganicchemistry.comyoutube.comntu.edu.sg This process is highly stereospecific. ntu.edu.sgmasterorganicchemistry.com For instance, the reaction of an enantiomerically pure chiral alcohol, after conversion to its tosylate, with a nucleophile via an Sₙ2 mechanism will yield a product with the opposite configuration. masterorganicchemistry.comkhanacademy.orgsciencemadness.org The conversion of the alcohol to the tosylate itself proceeds with retention of stereochemistry as the reaction occurs at the oxygen atom and does not break any bonds to the chiral carbon. masterorganicchemistry.comkhanacademy.orgsciencemadness.org

Neighboring Group Participation and Retention of Stereochemistry:

Retention of stereochemistry in reactions involving tosylates adjacent to a chiral center can occur through a mechanism known as neighboring group participation (NGP). smartstartinstitute.comwikipedia.org This happens when a nucleophilic group within the same molecule attacks the electrophilic carbon, displacing the tosylate group in an intramolecular Sₙ2 reaction. This initial step results in an inversion of configuration and the formation of a cyclic intermediate. smartstartinstitute.comlibretexts.org A subsequent intermolecular Sₙ2 attack by an external nucleophile on this intermediate leads to a second inversion. The net result of these two successive inversions is the retention of the original stereochemistry. smartstartinstitute.comlibretexts.org

A classic example is the acetolysis of trans-2-acetoxycyclohexyl tosylate, which reacts significantly faster than its cis isomer and yields a trans product, indicating retention of configuration through the formation of a cyclic acetoxonium ion intermediate. smartstartinstitute.comlibretexts.org In contrast, the cis-isomer cannot undergo NGP and reacts via a standard intermolecular Sₙ2 pathway, resulting in inversion of configuration. smartstartinstitute.comlibretexts.org

The ability of various functional groups to act as neighboring groups has been extensively studied. These include heteroatoms with lone pairs (e.g., oxygen, sulfur, nitrogen), π-bonds of alkenes, and aromatic rings. wikipedia.orglibretexts.org The formation of a five- or six-membered ring intermediate is generally favored in NGP. smartstartinstitute.com

Factors Influencing Stereochemical Outcome:

The stereochemical outcome of a reaction at a chiral center adjacent to a tosylate is influenced by several factors:

Structure of the Substrate: The presence of a potential neighboring group and its stereochemical relationship to the tosylate are crucial for NGP to occur. smartstartinstitute.comlibretexts.org

Reaction Conditions: The choice of solvent and nucleophile can influence whether the reaction proceeds via an Sₙ1, Sₙ2, or NGP mechanism. libretexts.org

Nature of the Nucleophile: Strong, non-bulky nucleophiles favor the Sₙ2 pathway, while weaker, less hindered nucleophiles might allow for NGP or Sₙ1 reactions.

The following table summarizes the expected stereochemical outcomes in reactions of chiral tosylates:

| Reaction Mechanism | Stereochemical Outcome | Key Features | Ref |

| Sₙ2 | Inversion of configuration | Concerted backside attack by the nucleophile. | masterorganicchemistry.comyoutube.com |

| Sₙ1 | Racemization | Formation of a planar carbocation intermediate. | libretexts.org |

| Neighboring Group Participation (NGP) | Retention of configuration | Two successive Sₙ2 reactions (intramolecular then intermolecular). | smartstartinstitute.comlibretexts.org |

The stereospecificity of these reactions is fundamental to the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and materials science. acs.orgmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the various functional groups present in (4-Methylphenyl)sulfonyl acetate (B1210297). The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bonds.

The sulfonyl (SO₂) group is readily identified by two prominent, strong absorption bands corresponding to its asymmetric and symmetric stretching modes. For (4-Methylphenyl)sulfonyl acetate, the asymmetric stretch is typically observed around 1373 cm⁻¹, while the symmetric stretch appears near 1178 cm⁻¹. The presence of the acetate group is confirmed by a very strong and sharp absorption band for the carbonyl (C=O) stretch, which is found at approximately 1773 cm⁻¹. Furthermore, the spectrum shows characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C-C stretching within the ring in the 1600-1450 cm⁻¹ region. A strong band around 815 cm⁻¹ is indicative of the C-H out-of-plane bending associated with a para-disubstituted aromatic ring.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2925 | Weak | Methyl C-H Stretch |

| ~1773 | Strong | C=O Stretch (Acetate) |

| ~1597 | Medium | Aromatic C=C Stretch |

| ~1373 | Strong | Asymmetric SO₂ Stretch |

| ~1178 | Strong | Symmetric SO₂ Stretch |

| ~1190 | Strong | C-O Stretch |

| ~1089 | Medium | S-O Stretch |

| ~815 | Strong | Aromatic C-H Bend (p-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the atomic connectivity and chemical environment within a molecule by probing the magnetic properties of its nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a clear map of the different proton environments in the molecule. The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and resonate downfield around 7.85 ppm, while the protons meta to this group appear slightly upfield around 7.40 ppm.

The spectrum also features two sharp singlets in the upfield region. The signal corresponding to the three protons of the acetate's methyl group (CH₃CO) is typically found at approximately 2.23 ppm. The second singlet, representing the three protons of the tolyl group's methyl (Ar-CH₃), is observed at around 2.48 ppm.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic H (ortho to SO₂) |

| ~7.40 | Doublet | 2H | Aromatic H (meta to SO₂) |

| ~2.48 | Singlet | 3H | Tolyl CH₃ |

| ~2.23 | Singlet | 3H | Acetyl CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

Complementing the proton data, ¹³C NMR spectroscopy elucidates the carbon framework of this compound. The carbonyl carbon of the acetate group is significantly deshielded, appearing far downfield at approximately 167.2 ppm. The four distinct carbon signals of the aromatic ring are also resolved. The quaternary carbon attached to the sulfur atom (ipso-carbon) is found around 131.8 ppm, while the carbon bearing the methyl group is observed at about 146.5 ppm. The two aromatic CH carbons are found at approximately 130.1 ppm and 129.0 ppm.

In the upfield region, the methyl carbon of the tolyl group resonates at about 21.8 ppm, while the acetyl methyl carbon appears at a similar chemical shift of around 20.4 ppm.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.2 | C=O (Acetate) |

| ~146.5 | Aromatic C (para to SO₂) |

| ~131.8 | Aromatic C (ipso to SO₂) |

| ~130.1 | Aromatic CH (meta to SO₂) |

| ~129.0 | Aromatic CH (ortho to SO₂) |

| ~21.8 | Tolyl CH₃ |

| ~20.4 | Acetyl CH₃ |

Two-Dimensional NMR Techniques for Complex Structure Assignment

For unambiguous structural confirmation, two-dimensional (2D) NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment on this compound would establish direct one-bond correlations between protons and their attached carbons. For instance, it would link the aromatic proton signal at ~7.85 ppm to the carbon signal at ~129.0 ppm, and the methyl proton signal at ~2.48 ppm to the methyl carbon signal at ~21.8 ppm, thereby confirming the assignments made from 1D NMR spectra.

X-ray Crystallography for Absolute Structure and Conformation Determination

X-ray crystallography stands as the definitive method for determining the absolute structure and solid-state conformation of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an exact three-dimensional model of the molecule.

Analysis of the crystal structure of this compound reveals a tetrahedral geometry around the central sulfur atom. The conformation is characterized by the torsion angle between the plane of the phenyl ring and the S-O-C plane of the acetate group. The precise bond lengths, such as those for S=O, S-O, and S-C, and bond angles like O-S-O, are determined with high precision, confirming the connectivity established by NMR and FTIR spectroscopy and providing an unparalleled level of structural detail.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both verifying the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and flash chromatography are two such powerful methods.

HPLC is a highly sensitive and accurate technique used to separate, identify, and quantify each component in a mixture. For this compound, a validated HPLC method would be crucial for confirming its purity. The development of such a method involves optimizing the stationary phase (the column), the mobile phase (the solvent system), and the detector.

A typical HPLC analysis for a sulfated phenolic compound might use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com The separation is dependent on the pH and buffer capacity of the mobile phase. mdpi.com A developed HPLC method can achieve high sensitivity with Limits of Detection (LOD) and Limits of Quantitation (LOQ) in the low micromolar range. mdpi.com The precision of the method is assessed by repeatability (intra-day precision) and intermediate (inter-day) precision, with relative standard deviation (%RSD) values typically being low. mdpi.com For purity validation of this compound, a single sharp peak at a specific retention time would indicate a high degree of purity.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table provides an example of typical HPLC conditions and would require optimization for the specific analysis of this compound.

Flash chromatography is a rapid and efficient method for purifying chemical compounds from reaction mixtures. rochester.edu It utilizes a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column under pressure. rochester.edu The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu

For the purification of this compound, a common solvent system would likely be a mixture of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent such as ethyl acetate or diethyl ether. rsc.orgorgsyn.org The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the desired compound from impurities. orgsyn.org The progress of the separation is monitored by collecting fractions and analyzing them by TLC. orgsyn.org This technique is widely used in organic synthesis to obtain pure products. wfu.eduorgsyn.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of each element are compared with the calculated values based on the compound's empirical formula. This serves as a crucial check for the compound's identity and purity.

The molecular formula for this compound is C₉H₁₀O₄S. nih.govalfa-chemistry.comchemicalbook.com Based on this formula, the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula.

Table 3: Elemental Composition of this compound (C₉H₁₀O₄S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Theoretical % |

| Carbon | C | 12.01 | 9 | 50.46 |

| Hydrogen | H | 1.01 | 10 | 4.70 |

| Oxygen | O | 16.00 | 4 | 29.87 |

| Sulfur | S | 32.07 | 1 | 14.97 |

| Total | 100.00 |

Note: The atomic weights are approximate. Precise calculations would use more exact atomic mass values.

An example of elemental analysis data for a related compound, 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol (B145695) hemisolvate, showed close agreement between the calculated and found values for Carbon, Hydrogen, Nitrogen, and Sulfur. iucr.org

Morphological Analysis of Polymeric Derivatives (e.g., Scanning Electron Microscopy for Tosyl Cellulose (B213188) Acetate)

When this compound or a related tosylating agent is used to modify a polymer like cellulose, the resulting derivative, such as tosyl cellulose acetate, can be analyzed for its surface morphology. Scanning Electron Microscopy (SEM) is a powerful technique for this purpose, providing high-resolution images of a material's surface topography. nih.gov

Computational and Theoretical Studies of 4 Methylphenyl Sulfonyl Compounds

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a (4-Methylphenyl)sulfonyl derivative, might interact with a biological target, typically a protein or enzyme.

Several studies have employed molecular docking to investigate the interactions of various (4-Methylphenyl)sulfonyl compounds with different biological targets. For instance, in a study of novel sulfonamide derivatives, molecular docking was used to estimate the binding energy of compounds against the bacterial enzyme dihydropteroate synthase (DHPS), a known target for sulfonamide antibacterial agents. The results indicated that derivatives such as 4-methyl-N-(2-nitrophenyl) benzenesulfonamide exhibited high binding affinity, suggesting their potential as effective antibacterial drugs nih.gov.

In another investigation, 4-methylphenylsulphamoyl carboxylic acid analogs were docked against plasmepsin II, a key enzyme in the life cycle of the malaria parasite. The docking studies revealed strong binding interactions for some of the synthesized compounds, highlighting their potential as antimalarial drug candidates researchgate.net. Specifically, the interactions often involve hydrogen bonding and hydrophobic interactions between the sulfonyl group, the methylphenyl moiety, and the amino acid residues within the active site of the target protein.

Furthermore, molecular docking studies of 4-phthalimidobenzenesulfonamide derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, have been conducted. These studies showed that the active compounds could interact with both the catalytic active site and the peripheral anionic site of AChE, providing a rationale for their observed inhibitory activity.

The binding energies and interaction types observed in these docking studies are crucial for the rational design of more potent and selective inhibitors. Below is a table summarizing representative findings from molecular docking studies of (4-Methylphenyl)sulfonyl derivatives with various biological targets.

| Compound Type | Biological Target | Key Interactions | Predicted Binding Energy (kcal/mol) |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate synthase (DHPS) | Hydrogen bonding, Hydrophobic interactions | High (specific value not provided) |

| 4-methylphenylsulphamoyl carboxylic acid analog | Plasmepsin II | Strong 2D binding interactions | Not specified |

| 4-phthalimidobenzenesulfonamide derivative | Acetylcholinesterase (AChE) | Interactions with catalytic and peripheral anionic sites | Not specified |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase | Not specified | -6.37 |

| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 main protease | Not specified | -6.35 |

Molecular Dynamics Simulations for Dynamic Receptor Binding Analysis

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time. MD simulations can confirm the stability of docked poses, reveal conformational changes in the protein and ligand, and provide a more accurate estimation of binding free energies.

A study on new sulfonamide derivatives as BRD4 inhibitors for acute myeloid leukemia employed molecular dynamics simulations to analyze the behavior of the most active compounds. The simulations confirmed the stability of the ligand-protein complexes over the simulation trajectory, providing additional support for the molecular docking results nih.gov.

In a computational study of methyl sulfonyl acetate (B1210297) derivatives as potent inhibitors of Schistosoma mansoni Thioredoxin glutathione reductase (SmTGR), MD simulations were used to validate the docked complexes. The simulations confirmed the stability and integrity of the interactions between the ligands and the enzyme's active site, reinforcing the potential of these compounds as novel drugs against schistosomiasis.

MD simulations have also been used to study the behavior of surfactants, such as linear alkylbenzene sulfonate, in different phases. These simulations provide insights into the molecular organization and dynamics of these systems, which can be relevant for understanding the behavior of (4-Methylphenyl)sulfonyl compounds in various environments nih.gov. Although not directly focused on (4-Methylphenyl)sulfonyl acetate, these studies on related sulfonyl compounds highlight the power of MD simulations in understanding their dynamic behavior at a molecular level.

The insights from MD simulations are critical for understanding the fine details of ligand-receptor recognition and for the optimization of lead compounds in drug discovery.

In Silico Predictions of Compound Interactions with Biological Systems

In silico methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (ADMET) properties of compounds are essential in the early stages of drug discovery. These predictions help to identify candidates with favorable pharmacokinetic profiles and to flag potential safety issues before costly and time-consuming experimental studies are undertaken.

Numerous studies on (4-Methylphenyl)sulfonyl derivatives have included in silico ADME predictions. For example, the drug-likeness of novel sulfonamide derivatives was evaluated based on Lipinski's Rule of Five. This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability nih.gov.

In a study of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 (COX-2) inhibitors, in silico prediction of physicochemical properties, ADME, and drug-likeness profiles were conducted. Several of the synthesized compounds showed promising ADME profiles, suggesting they could be developed into orally active anti-inflammatory agents Current time information in Edmonton, CA..

Similarly, a study on sulfonamide derivatives as potential anti-diabetic and anti-Alzheimer's agents included in silico ADMET predictions for the most powerful compounds. These predictions are crucial for guiding the further development of these multi-target agents.

The following table presents a summary of predicted ADME properties for a representative (4-Methylphenyl)sulfonyl derivative, highlighting the types of parameters typically evaluated.

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | < 500 g/mol | Good oral bioavailability |

| LogP (Lipophilicity) | < 5 | Good absorption and permeation |

| Hydrogen Bond Donors | < 5 | Good oral bioavailability |

| Hydrogen Bond Acceptors | < 10 | Good oral bioavailability |

| Toxicity Class | Varies by compound | Indicates potential safety concerns |

These in silico predictions are a cost-effective way to screen large numbers of compounds and prioritize those with the highest chance of success in clinical development.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions. These calculations can provide detailed information about transition states, reaction intermediates, and the energetics of reaction pathways.

The tosyl group, which is structurally very similar to the (4-Methylphenyl)sulfonyl group, is a well-known leaving group in organic synthesis wikipedia.orglibretexts.orgmasterorganicchemistry.com. Quantum chemical calculations can be employed to understand the factors that make it a good leaving group, such as the stability of the resulting tosylate anion due to resonance delocalization.

In the context of reaction mechanisms, quantum chemical studies can be used to model the synthesis of (4-Methylphenyl)sulfonyl compounds. For example, the reaction of an alcohol with tosyl chloride to form a tosylate ester involves a nucleophilic attack of the alcohol oxygen on the sulfur atom of the tosyl chloride. Quantum chemical calculations can model the transition state of this reaction and determine the activation energy, providing insights into the reaction kinetics masterorganicchemistry.commdpi.com.

Furthermore, computational studies, often complemented by experimental data, have been used to investigate the structure and spectroscopic properties of new sulfonamide compounds. Density Functional Theory (DFT) calculations are frequently used to compute optimized geometries, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts, which can then be compared with experimental results to confirm the structure of the synthesized compounds researchgate.netmdpi.com. For instance, in the study of a novel sulfonamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to complement experimental characterization mdpi.com.

While specific quantum chemical studies on the reaction mechanisms of this compound were not found, the principles and methodologies are widely applicable to this class of compounds. These calculations are invaluable for understanding their reactivity and for designing new synthetic routes.

Applications in Advanced Organic Synthesis and Materials Science

Role as Reagents in Fine Chemical Synthesis

(4-Methylphenyl)sulfonyl acetate (B1210297) and the more commonly used precursor, p-toluenesulfonyl chloride (TsCl), are fundamental reagents in fine chemical synthesis. georganics.skwikipedia.orgsvkm-iop.ac.in Their primary role is to activate hydroxyl groups in alcohols for subsequent chemical transformations. svkm-iop.ac.in Alcohols are generally poor leaving groups in their natural state (as OH-). However, reaction with a tosylating agent like TsCl in the presence of a base (e.g., pyridine) converts the hydroxyl group into a tosylate ester (-OTs). georganics.sksvkm-iop.ac.in

The tosylate anion is a very weak base because it is the conjugate base of p-toluenesulfonic acid, a strong acid. This property makes the tosylate group an excellent leaving group, readily displaced by nucleophiles. mblbio.comnih.gov This conversion is a cornerstone of synthetic strategy, enabling a wide array of reactions that would otherwise be inefficient. svkm-iop.ac.in Furthermore, (4-Methylphenyl)sulfonyl acetate itself can be synthesized through methods such as the reaction of p-toluenesulfonic acid with acetyl chloride. sigmaaldrich.com

Utility as Intermediates for Complex Molecule Construction

The transformation of alcohols into tosylates is a critical intermediate step in the multistep synthesis of complex organic molecules. By converting a poorly reactive alcohol into a highly reactive tosylate, synthetic chemists can readily form new carbon-carbon or carbon-heteroatom bonds. This is essential for building the intricate frameworks of natural products and pharmaceutically active compounds. nih.gov

For instance, the synthesis of biologically active sulfonamides can proceed through sulfonate ester intermediates like methyl ((4-methylphenyl)sulfonyl)acetate. Another example is the laboratory synthesis of isopentenyl diphosphate, a fundamental building block for isoprenoid molecules in nature, which involves the conversion of an alcohol to a tosylate as a key step before introducing the pyrophosphate group. nih.gov In the synthesis of tochuinyl acetate, a complex natural product, the strategic use of a tosylate intermediate was also demonstrated. uky.edu This strategy allows for precise control over the introduction of various functionalities into a molecule's structure.

Strategies for Functional Group Transformations and Derivatizations

The conversion of alcohols to tosylates is a powerful strategy for a broad range of functional group transformations. nih.govnih.gov Because the tosylate group is so readily displaced, it serves as a versatile anchor point for introducing other chemical moieties. This process is not limited to simple substitution but is a key part of more complex derivatization strategies. svkm-iop.ac.in

The reaction of an alcohol with p-toluenesulfonyl chloride to form the tosylate proceeds with retention of stereochemistry at the carbon atom bearing the oxygen, as the C-O bond is not broken during this step. nih.gov This stereochemical control is invaluable in asymmetric synthesis, where maintaining a specific three-dimensional arrangement of atoms is crucial. The subsequent nucleophilic attack on this carbon typically proceeds with inversion of stereochemistry (in an Sₙ2 reaction), allowing for predictable and controlled manipulation of chiral centers. nih.gov

The primary utility of tosylates lies in their susceptibility to nucleophilic substitution reactions (Sₙ1 and Sₙ2). mblbio.comnih.gov A wide variety of nucleophiles can be used to displace the tosylate group, making it an exceptionally versatile method for introducing diverse functional groups into a molecule. georganics.sknih.govnih.gov

This allows for the conversion of alcohols (via their tosylates) into a multitude of other compound classes. The table below illustrates some common transformations.

| Starting Material (after tosylation) | Nucleophile | Product Functional Group |

| R-OTs | CN⁻ | Nitrile (R-CN) |

| R-OTs | I⁻, Br⁻, Cl⁻ | Alkyl Halide (R-X) |

| R-OTs | N₃⁻ | Azide (B81097) (R-N₃) |

| R-OTs | R'S⁻ | Thioether (R-SR') |

| R-OTs | R'COO⁻ | Ester (R-OOCR') |

| R-OTs | NH₃, R'NH₂, R'₂NH | Amine (R-NH₂, etc.) |

| R-OTs | LiAlH₄ | Alkane (R-H) |

This table demonstrates the versatility of tosylates in synthesis. The R-group represents a generic organic backbone.

Development of Novel Materials and Polymeric Systems

The principles of tosyl chemistry extend beyond small molecule synthesis into the realm of materials science and polymer chemistry. The ability to selectively functionalize materials by activating hydroxyl groups is particularly relevant for natural polymers like cellulose (B213188), which are rich in -OH groups.

Cellulose, a naturally abundant polymer, can be chemically modified to create materials with tailored properties. nih.govnih.gov One such modification involves converting some of the hydroxyl groups on the cellulose backbone into acetate and tosylate esters, yielding Tosyl Cellulose Acetate . georganics.sknih.govnih.gov This material has been investigated as a promising carrier matrix for controlled drug release systems. nih.govnih.gov

In a representative study, cellulose was extracted from bagasse (a sugarcane byproduct), first converted to cellulose acetate, and then tosylated. nih.govnih.gov The resulting Tosyl Cellulose Acetate was found to have a more porous morphological structure compared to unmodified cellulose. nih.gov This porosity, combined with the chemical nature of the polymer, allows it to be loaded with a drug and then release it over time. The rate of release can be dependent on environmental factors such as pH, making it suitable for pH-sensitive drug delivery applications. nih.govnih.gov The introduction of the tosyl group provides a reactive site for further modifications, but in this context, it primarily alters the polymer's physical properties to enable its function as a release matrix. georganics.sksvkm-iop.ac.in

| Property | Cellulose | Tosyl Cellulose Acetate |

| Source | Bagasse | Chemically modified cellulose |

| Key Functional Groups | Hydroxyl (-OH) | Acetate (-OCOCH₃), Tosylate (-OTs) |

| Morphology | Less porous | Greater porosity |

| Application | Raw material | Carrier for controlled drug release |

Data compiled from studies on cellulose derivatives for drug release. nih.govnih.gov

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, relies heavily on chemical tools to analyze protein structure, function, interactions, and modifications. nih.gov Tosyl-containing reagents have found a niche in this field, particularly in methods for protein labeling and analysis.

A novel technique known as Ligand-Directed Tosyl (LDT) chemistry enables the site-selective labeling of specific proteins within their native environment, including inside living cells and even in whole organisms like mice. nih.govnih.gov This affinity labeling method uses a reagent that combines a ligand (which binds to a specific target protein) with a reactive tosyl group. Once the ligand guides the reagent to the protein's surface, the tosyl group reacts with a nearby nucleophilic amino acid residue (like cysteine, lysine (B10760008), or histidine), forming a covalent bond. nih.govnih.gov This allows researchers to attach various chemical probes, such as fluorescent dyes or biotin (B1667282) tags, to a specific protein of interest for imaging or enrichment, without the need for genetic engineering. nih.gov

Furthermore, tosyl-activated materials are used in proteomics sample preparation. For example, magnetic beads coated with a hydrophilic polymer and activated with tosyl groups are used for the high-purity separation of biomolecules. mblbio.com These beads can covalently bind proteins or antibodies without the need for additional coupling reagents, facilitating their use in immunoassays and other protein purification protocols. mblbio.com The tosyl group's reactivity with amine groups on proteins makes it a valuable tool for creating these essential research materials. mblbio.comnih.gov

Reagent for Chemical Modification of Proteins and Peptides

This compound, also known as tosyl acetate, serves as a valuable reagent for the chemical modification of proteins and peptides. Its utility stems from its nature as an effective tosylating agent. The core of this function lies in the p-toluenesulfonyl group (tosyl group), which can be covalently attached to nucleophilic side chains of amino acid residues within a protein or peptide sequence.

The modification reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the tosyl group. This results in the formation of a stable covalent bond and the displacement of the acetate as a leaving group. The primary targets for this modification on a protein are amino acid residues with highly reactive nucleophilic functional groups.

Due to their high natural abundance and the nucleophilicity of their primary amine, lysine residues are a common target for modification by sulfonylating agents. nih.govthermofisher.com The reaction of this compound with the ε-amino group of a lysine residue results in a stable sulfonamide linkage. This modification is significant because it neutralizes the positive charge of the lysine side chain at physiological pH and introduces a bulky, hydrophobic tosyl group. Such changes can profoundly alter the protein's local and global physicochemical properties. nih.gov

Other amino acid residues with nucleophilic side chains can also be targeted, including cysteine (via its thiol group), tyrosine (via its hydroxyl group), and serine/threonine (hydroxyl groups), although their reactivity may vary depending on the reaction conditions and their local microenvironment within the protein structure. nih.govnih.gov

Table 1: Potential Amino Acid Targets for Modification by this compound

| Amino Acid | Side Chain Functional Group | Product of Modification |

| Lysine | Primary Amine (-NH₂) | Sulfonamide |

| Cysteine | Thiol (-SH) | Thiosulfonate |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

| Serine | Primary Hydroxyl (-OH) | Sulfonate Ester |

| Threonine | Secondary Hydroxyl (-OH) | Sulfonate Ester |

| Histidine | Imidazole Ring | Sulfonylimidazole |

This ability to selectively introduce a tosyl group makes this compound a useful tool in the synthesis of modified peptides and proteins, enabling researchers to create derivatives with altered properties for various applications in biochemistry and materials science.

Probing Protein Structure and Function

The chemical modification of proteins with reagents like this compound is a powerful strategy for investigating protein structure and function. By covalently altering specific amino acid residues, scientists can deduce their roles in catalysis, ligand binding, protein-protein interactions, and structural stability.

Identifying Functionally Important Residues A primary application of this modification is to identify amino acid residues that are critical for a protein's biological activity. If the tosylation of a protein leads to a significant reduction or complete loss of its function—for example, the catalytic activity of an enzyme—it strongly suggests that one or more of the modified residues are located within the enzyme's active site or are otherwise essential for maintaining a catalytically competent conformation. nih.gov Because tosylation neutralizes the positive charge of lysine, this technique is particularly effective for probing the importance of electrostatic interactions in substrate binding or catalysis.

Investigating Protein Structure and Stability The modification of amino acid side chains can also provide insights into their structural roles. For instance, lysine residues often participate in salt bridges with acidic residues (aspartate or glutamate), which are important for stabilizing the protein's folded three-dimensional structure. nih.gov By neutralizing the charge on a lysine residue through tosylation, such a salt bridge would be disrupted. Any resulting change in protein stability or conformation, which can be monitored by various biophysical techniques, points to the structural importance of the modified residue.

Mapping Surface Accessibility and Topography Differential reactivity of residues to this compound can be used to map the surface of a protein. Amino acid residues that are on the protein's exterior and accessible to the solvent will be more readily modified than those buried within the protein's core or masked at an interface between protein subunits. researchgate.net By analyzing the extent of tosylation at different potential sites (e.g., at each of the several lysine residues in a protein sequence) using techniques like mass spectrometry, researchers can gain valuable information about the protein's surface topography and which residues are exposed. This approach is instrumental in understanding protein folding and the nature of protein interaction surfaces.

Applications in Biochemical and Enzymatic Research

Utilization as Chromogenic Substrates for Serine Protease Assays (e.g., Plasmin, Thrombin)

(4-Methylphenyl)sulfonyl acetate (B1210297) can serve as a chromogenic substrate in assays for certain serine proteases. When cleaved by an active enzyme, the substrate releases a product that can be detected spectrophotometrically, allowing for the quantification of enzyme activity. While a wide array of synthetic substrates are utilized for serine proteases like plasmin and thrombin, the selection of a particular substrate depends on the specific research question and the enzyme's substrate specificity.

Studies on Amidolytic Activity of Enzymes

The amidolytic activity of enzymes, which refers to the cleavage of amide bonds, is a key parameter in characterizing protease function. Assays employing substrates like (4-Methylphenyl)sulfonyl acetate can be utilized to measure this activity. The rate of substrate hydrolysis is directly proportional to the amidolytic activity of the enzyme under investigation.

Research into Protease-Substrate Interactions

Understanding the interactions between a protease and its substrate is fundamental to elucidating its mechanism of action and designing specific inhibitors. While detailed structural studies often require more complex substrates or inhibitors, the kinetics of the hydrolysis of simpler substrates like this compound can provide initial insights into the enzyme's active site and its affinity for certain chemical moieties.

Determination of Enzyme Kinetic Parameters

The use of this compound in enzymatic assays allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). These parameters are essential for comparing the efficiency of different enzymes or the effect of inhibitors on enzyme activity. Below is a hypothetical data table illustrating how such kinetic data might be presented.

| Enzyme | Substrate Concentration (mM) | Initial Velocity (µM/min) | Km (mM) | kcat (s⁻¹) |

| Serine Protease X | 0.1 | 5.2 | 0.5 | 10 |

| 0.2 | 9.8 | |||

| 0.5 | 18.5 | |||

| 1.0 | 28.6 | |||

| 2.0 | 40.0 |

This table presents illustrative data and does not reflect actual experimental results for a specific enzyme with this compound.

Q & A

Q. What are the common synthetic routes for preparing (4-Methylphenyl)sulfonyl acetate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via sulfonylation or anhydride formation. One method involves reacting p-toluenesulfonic acid with acetic anhydride under controlled conditions. Optimization includes:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance reaction efficiency.

- Temperature control : Maintaining 40–60°C minimizes side reactions like over-sulfonation.

- Solvent choice : Non-polar solvents (e.g., toluene) improve yield by reducing hydrolysis . Table 1 : Representative Yields from Literature

| Method | Yield (%) | Reference |

|---|---|---|

| Acetic anhydride route | 80–85 | |

| Sulfonylation of acetate | 75–80 |

Q. How can spectroscopic techniques like NMR and IR be utilized to confirm the structure of this compound?

- ¹H NMR : Key signals include aromatic protons (δ 7.1–8.5 ppm, multiplet for the 4-methylphenyl group) and methyl groups (δ 2.26 ppm for CH₃ in the sulfonyl and acetate moieties) .

- ¹³C NMR : The sulfonyl group (C-SO₂) appears at ~140 ppm, while the acetate carbonyl is observed at ~170 ppm .

- IR : Strong S=O stretching vibrations at 1332 cm⁻¹ and 1160 cm⁻¹ confirm sulfonyl and acetate functionalities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for derivatives of this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Methodological approaches include:

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., hydrogen bonding) that influence solid-state NMR shifts .

- DFT calculations : Compare gas-phase predictions with solvent-corrected models (e.g., PCM for DMSO) to align with experimental ¹H NMR data .

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) causing signal splitting .

Q. How is this compound applied in the synthesis of radiopharmaceuticals, such as [¹⁸F]fluoroacetate?

The compound acts as a precursor in fluorine-18 labeling. Key steps:

- Radiolabeling : React butyl {[(4-methylphenyl)sulfonyl]oxy}acetate with [¹⁸F]fluoride via nucleophilic substitution.

- Purification : Use solid-phase extraction (C18 cartridges) to isolate [¹⁸F]fluoroacetate.

- Quality control : Validate radiochemical purity (>95%) via radio-TLC or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.